molecular formula C17H12FNO3S B2802609 Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate CAS No. 477490-12-3

Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate

Cat. No.: B2802609
CAS No.: 477490-12-3
M. Wt: 329.35
InChI Key: LUCVGCFWVRFSMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the fluorobenzamido group and the carboxylate ester group. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or other reduced forms.

    Substitution: The fluorobenzamido group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzothiophene core can yield sulfoxides or sulfones, while nucleophilic substitution of the fluorobenzamido group can produce a variety of substituted benzothiophene derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use as a lead compound for the development of new therapeutic agents.

    Industry: The compound’s unique chemical properties make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorobenzamido group can interact with biological macromolecules, such as proteins and enzymes, potentially inhibiting their function. The benzothiophene core may also contribute to the compound’s overall biological activity by facilitating its binding to target sites.

Comparison with Similar Compounds

Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:

    Methyl 2-(3-fluorobenzamido)benzoate: Similar in structure but lacks the thiophene ring.

    Ethyl 4-(3-fluorobenzamido)benzoate: Contains an ethyl ester group instead of a methyl ester.

    N-(2-(3,4-dimethoxyphenyl)ethyl)-2-fluorobenzamide: Features a different substitution pattern on the benzene ring.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the benzothiophene core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-[(3-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3S/c1-22-17(21)15-14(12-7-2-3-8-13(12)23-15)19-16(20)10-5-4-6-11(18)9-10/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCVGCFWVRFSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.